molecular formula C29H30N2O6 B2767193 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid CAS No. 273221-84-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No.: B2767193
CAS No.: 273221-84-4
M. Wt: 502.567
InChI Key: IAGJEXMLJVWIJU-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.567. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-3-Aminophe(Boc), also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-L-3-Aminophe(Boc) is peptide synthesis. The compound plays a crucial role in the step-wise construction of peptides, protecting the amino groups of amino acids to prevent unwanted side reactions . The use of high-quality Fmoc-amino acid building blocks can result in dramatic improvements in peptide yield .

Result of Action

The result of Fmoc-L-3-Aminophe(Boc)'s action is the successful protection of amines during peptide synthesis, allowing for the construction of peptides with high yield and purity . This is crucial for the production of high-quality peptides for research and therapeutic applications.

Action Environment

The action of Fmoc-L-3-Aminophe(Boc) is influenced by the conditions of the reaction environment. For instance, the compound is sensitive to moisture and heat . Therefore, it is typically handled and stored under an inert atmosphere at room temperature . The reaction for introducing the Fmoc group is often carried out in aqueous media under mild and catalyst-free conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-10-8-9-18(15-19)16-25(26(32)33)31-27(34)36-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJEXMLJVWIJU-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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